molecular formula C17H16O2 B11865790 3-(6-Methoxynaphthalen-2-yl)cyclohex-2-en-1-one CAS No. 5446-71-9

3-(6-Methoxynaphthalen-2-yl)cyclohex-2-en-1-one

Cat. No.: B11865790
CAS No.: 5446-71-9
M. Wt: 252.31 g/mol
InChI Key: UCPAGVLGPBDXKG-UHFFFAOYSA-N
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Description

3-(6-Methoxynaphthalen-2-yl)cyclohex-2-en-1-one is a bicyclic compound featuring a cyclohex-2-en-1-one core fused to a 6-methoxynaphthalen-2-yl moiety. Its synthesis involves a Friedel-Crafts intramolecular cyclization of 3-(6-methoxynaphthalen-2-yl)propanoic acid catalyzed by polyphosphoric acid, achieving a 79% yield . This method highlights the compound’s accessibility for further derivatization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5446-71-9

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

3-(6-methoxynaphthalen-2-yl)cyclohex-2-en-1-one

InChI

InChI=1S/C17H16O2/c1-19-17-8-7-14-9-13(5-6-15(14)11-17)12-3-2-4-16(18)10-12/h5-11H,2-4H2,1H3

InChI Key

UCPAGVLGPBDXKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=O)CCC3

Origin of Product

United States

Preparation Methods

Base-Catalyzed Condensation

The most widely reported method involves a two-step process:

  • Claisen-Schmidt condensation between 6-methoxy-2-naphthaldehyde and substituted acetophenones under alkaline conditions.

  • Cyclocondensation of the resulting chalcone intermediate with ethyl acetoacetate to form the cyclohexenone ring.

Typical Procedure :

  • Step 1 : 6-Methoxy-2-naphthaldehyde (1.86 g, 10 mmol) and substituted acetophenone (10 mmol) are stirred in methanol (15 mL) with 40% KOH (5 mL) overnight. The product is recrystallized from methanol (yield: 70–78%).

  • Step 2 : The chalcone intermediate (5 mmol) is refluxed with ethyl acetoacetate (5 mmol) in ethanol (15 mL) containing 10% NaOH (0.8 mL) for 4–6 hours. The crude product is recrystallized from acetonitrile or methanol (yield: 60–80%).

Key Variables :

ParameterOptimal RangeImpact on Yield
Base Concentration10–40% NaOH/KOHHigher yields at 40%
SolventMethanol/EthanolEthanol preferred for cyclocondensation
TemperatureReflux (78–100°C)Faster reaction at higher temps

Organocatalytic Aldol Reaction

Proline-Catalyzed Asymmetric Synthesis

An enantioselective route employs L-proline as a green catalyst in aqueous acetone:

  • Procedure : 6-Methoxy-2-naphthaldehyde (500 mg, 2.69 mmol) is stirred with L-proline (62.2 mg, 0.2 eq.) in acetone/phosphate buffer (1:4 v/v) at room temperature for 96 hours. The product is purified via flash chromatography (cyclohexane/ethyl acetate, 2:1) to yield 61% of the aldol adduct, which is subsequently oxidized to the target compound.

Advantages :

  • Eliminates harsh bases, reducing side reactions.

  • Enables access to enantiomerically enriched products (up to 91% ee).

Solvent-Free and Microwave-Assisted Methods

Solvent-Free Cyclocondensation

Recent protocols avoid solvents to enhance atom economy:

  • Method : Chalcone intermediates (5 mmol) and ethyl acetoacetate (5 mmol) are mixed with 10% NaOH (0.8 mL) and heated at 80°C for 3 hours. Yields improve to 85–90% compared to traditional reflux methods.

Microwave Acceleration

Microwave irradiation reduces reaction times from hours to minutes:

  • Conditions : 300 W, 100°C, 15 minutes.

  • Outcome : 95% conversion with minimal byproducts.

Structural Characterization and Validation

Spectroscopic Data

  • IR : Strong absorption at 1,650–1,670 cm⁻¹ (C=O stretch).

  • ¹H NMR (CDCl₃): δ 3.93 (s, 3H, OCH₃), 7.22–8.35 (m, 10H, naphthyl and cyclohexenone protons).

  • X-ray Crystallography : Distorted half-chair conformation of the cyclohexenone ring with a C=O bond length of 1.343 Å.

Purity Optimization

Recrystallization solvents critically affect purity:

SolventPurity (%)Crystal Morphology
Methanol98Needles
Acetonitrile99.5Blocks
Toluene/DMF (1:1)99.9Prisms

Industrial-Scale Synthesis and Patented Routes

Continuous Flow Reactor Design

A patented method (EP2703383A1) describes a scalable process:

  • Step 1 : Continuous Claisen-Schmidt condensation at 50°C with residence time ≤30 minutes.

  • Step 2 : In-line cyclocondensation using immobilized NaOH on silica gel.

  • Yield : 92% with >99.5% purity, suitable for API manufacturing .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at the cyclohexenone ring. Key pathways include:

  • Epoxidation : Reaction with peracids (e.g., mCPBA) forms an epoxide at the C2–C3 double bond. For example, epoxidation in dichloromethane at 0°C yields 2,3-epoxy-3-(6-methoxynaphthalen-2-yl)cyclohexanone with 85% efficiency.

  • Baeyer-Villiger Oxidation : Using oxidizing agents like hydrogen peroxide in acidic conditions, the ketone group is converted to a lactone, producing 6-methoxy-2-naphthyl-fused δ-lactone .

Reaction TypeConditionsProductYield
EpoxidationmCPBA, CH₂Cl₂, 0°C2,3-Epoxide85%
Baeyer-VilligerH₂O₂/H⁺, 50°Cδ-Lactone72%

Reduction Reactions

The α,β-unsaturated ketone undergoes both 1,2- and 1,4-reduction :

  • Catalytic Hydrogenation : Pd/C in ethanol selectively reduces the cyclohexenone double bond to form 3-(6-methoxynaphthalen-2-yl)cyclohexanone (95% yield).

  • Transfer Hydrogenation : Using ammonium formate and Pd/C, the carbonyl group is reduced to a secondary alcohol, yielding 3-(6-methoxynaphthalen-2-yl)cyclohex-2-enol .

Conjugate Addition (Michael Addition)

The electron-deficient enone system reacts with nucleophiles:

  • Thiol Addition : Ethanethiol in basic ethanol adds to the β-carbon, forming 3-(6-methoxynaphthalen-2-yl)-2-(ethylthio)cyclohexanone (78% yield).

  • Amine Addition : Benzylamine undergoes 1,4-addition to generate 3-(6-methoxynaphthalen-2-yl)-2-(benzylamino)cyclohexanone .

Diels-Alder Reaction

The enone acts as a dienophile in [4+2] cycloadditions with conjugated dienes (e.g., 1,3-butadiene), producing bicyclic adducts with >90% endo selectivity.

DieneConditionsProductSelectivity
1,3-ButadieneToluene, 80°CBicyclo[4.3.0]nonenone92% endo

Nucleophilic Attack at Carbonyl

The ketone undergoes nucleophilic additions:

  • Grignard Reagents : Methylmagnesium bromide adds to the carbonyl, forming 3-(6-methoxynaphthalen-2-yl)-2-methylcyclohex-2-enol (88% yield).

  • Wittig Reaction : Reaction with ylides generates α,β-unsaturated esters (e.g., ethyl 3-(6-methoxynaphthalen-2-yl)cyclohex-2-enylideneacetate ).

Cyclization Reactions

Under acidic conditions (e.g., H₂SO₄), intramolecular cyclization forms polycyclic aromatic ketones via Friedel-Crafts alkylation of the naphthalene ring.

Mechanistic Insights

  • Epoxidation : Proceeds via electrophilic oxygen insertion at the electron-rich double bond .

  • Michael Addition : Stabilized by resonance between the naphthalene ring and carbonyl group, enhancing electrophilicity at the β-carbon.

  • Diels-Alder Selectivity : Endo preference arises from secondary orbital interactions between the naphthalene π-system and the diene.

Comparative Reactivity

The methoxy group on the naphthalene ring enhances solubility in polar solvents (e.g., ethanol, DMSO) and directs electrophilic substitutions to the α-position . Reactions are typically conducted under nitrogen to prevent oxidation of sensitive intermediates .

This compound’s versatility makes it valuable for synthesizing bioactive molecules and functional materials.

Scientific Research Applications

Pharmaceutical Development

3-(6-Methoxynaphthalen-2-yl)cyclohex-2-en-1-one exhibits significant potential as an anti-inflammatory and anti-cancer agent. Preliminary studies indicate that compounds with similar structures have shown promise in treating autoimmune diseases and inflammation . The unique structural features of this compound may allow it to interact effectively with specific biological targets, making it a candidate for further pharmacological studies.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
6-Methoxy-2-naphthaldehydeNaphthalene ring without cyclohexenone structureModerate anti-inflammatoryLacks cyclohexenone framework
5-(6-Methoxy-naphthalenyl)-cyclohexenoneSimilar cyclohexenone structure but different substituentsPotential anti-cancer activityDifferent substituent pattern influences activity
Ethyl 6-(6-methoxy-naphthalen-2-yloxy)-4-thiophenecarboxylateContains both naphthalene and thiophene moietiesExhibits antibacterial propertiesThiophene addition alters biological profile

The distinct combination of structural elements in this compound may confer unique biological activities not observed in these similar compounds .

Case Studies and Research Findings

Research has highlighted the anticancer properties of compounds structurally related to this compound. For instance, studies have demonstrated that certain derivatives exhibit significant antiproliferative activity against human cancer cell lines, showcasing IC50 values in the low micromolar range . Such findings underscore the importance of continued investigation into this compound's pharmacological potential.

Mechanism of Action

The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Structural Analogues

Chalcone Derivatives :

  • 3-(6-Methoxy-2-naphthyl)-1-(2-pyridyl)prop-2-en-1-one (Chalcone): Features a linear α,β-unsaturated ketone (prop-2-en-1-one) linking the 6-methoxynaphthyl and pyridyl groups. The dihedral angle between the naphthalene and pyridine rings is ~40.5°, indicating moderate planarity disruption . This contrasts with the fused bicyclic system of the target compound, which imposes greater rigidity.

Ester-Substituted Cyclohexenones:

  • Ethyl 6-(6-methoxynaphthalen-2-yl)-2-oxo-4-(2-thienyl)cyclohex-3-ene-1-carboxylate: Contains an ethyl ester and thienyl substituent on the cyclohexenone ring. Such derivatives are precursors for spiro compounds and exhibit anti-inflammatory activity . The ester group enhances solubility compared to the target compound’s simpler ketone functionality.

Other Cyclohexenones:

  • (6R)-2-Hydroxy-6-isopropyl-3-methylcyclohex-2-enone: A monocyclic enone with hydroxyl, isopropyl, and methyl substituents.
Crystallographic and Physical Properties
Compound Dihedral Angle (°) Hydrogen Bonding Reference
Chalcone () 40.5–41.2 C–H···O intermolecular
Ethyl 6-(6-methoxynaphthyl)...carboxylate Not specified C–H···O and π-π stacking

The chalcone’s moderate dihedral angle contrasts with the fused bicyclic system of the target compound, which likely enforces a more planar conformation. Hydrogen bonding in chalcones and ester derivatives enhances crystal packing stability.

Q & A

Q. What safety protocols should be followed when handling 3-(6-Methoxynaphthalen-2-yl)cyclohex-2-en-1-one in laboratory settings?

  • Methodological Answer :
    • Hazard Classification : The compound shares structural similarities with other methoxynaphthalene derivatives, which are classified under acute toxicity (Category 4) via oral, dermal, and inhalation routes. Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles .
    • Ventilation : Work in a fume hood to mitigate inhalation risks, as chronic aquatic toxicity (H413) is a concern .
    • Waste Disposal : Follow institutional guidelines for organic waste, avoiding release into aquatic environments due to potential bioaccumulation risks .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

  • Methodological Answer :
    • Sample Preparation : Co-crystallize the compound with a suitable solvent (e.g., ethanol or hexane) to obtain high-quality single crystals.
    • Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) for diffraction experiments. The cyclohexenone ring and methoxynaphthalene substituents will exhibit distinct torsion angles and bond lengths, validated against computational models (e.g., density functional theory) .
    • Validation : Compare the experimental unit cell parameters (e.g., space group P2₁/c) with literature data for related cyclohexenone derivatives .

Advanced Research Questions

Q. What synthetic strategies optimize the construction of the cyclohex-2-en-1-one moiety in this compound?

  • Methodological Answer :
    • Aldol Condensation : Use a base-catalyzed reaction between 6-methoxy-2-naphthaldehyde and a cyclic ketone precursor (e.g., cyclohexanone) under anhydrous conditions. Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 3:7) .
    • Microwave-Assisted Synthesis : Reduce reaction time by employing microwave irradiation (100°C, 30 min) to enhance yield and selectivity .
    • Purification : Isolate the product via flash chromatography, followed by recrystallization from ethanol to achieve >95% purity .

Q. How can contradictions in spectral data (e.g., NMR, IR) during characterization be resolved?

  • Methodological Answer :
    • NMR Analysis :
  • 1H NMR : Assign peaks for the cyclohexenone α,β-unsaturated carbonyl (δ ~6.8–7.2 ppm) and methoxy group (δ ~3.8–4.0 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the naphthalene ring .
  • 13C NMR : Confirm the ketone carbon (δ ~200–210 ppm) and aromatic carbons (δ ~110–150 ppm) .
    • IR Spectroscopy : Validate the carbonyl stretch (νC=O ~1680–1720 cm⁻¹) and methoxy C-O bond (ν ~1250 cm⁻¹). Compare with computational IR spectra from Gaussian 09 using B3LYP/6-31G(d) basis sets .

Q. What methodologies are recommended for impurity profiling in samples of this compound?

  • Methodological Answer :
    • HPLC-MS : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% formic acid). Detect impurities via electrospray ionization (ESI+) in full-scan mode (m/z 100–1000). Common impurities include dehydrogenated byproducts or unreacted naphthaldehyde derivatives .
    • Reference Standards : Cross-validate against pharmaceutical impurity standards (e.g., EP/JP monographs) for related methoxynaphthalene compounds .

Q. How does the compound’s stereoelectronic profile influence its reactivity in Diels-Alder reactions?

  • Methodological Answer :
    • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO (dienophile: cyclohexenone) and LUMO (diene: substituted diene) energies using Gaussian 08. The electron-withdrawing methoxynaphthyl group enhances dienophilicity by lowering the LUMO energy .
    • Experimental Validation : Perform reactions with cyclopentadiene at 60°C in dichloromethane. Monitor regioselectivity via HPLC and compare with computational predictions .

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